Elliptone
Overview
Description
Elliptone is a naturally occurring rotenoid compound first isolated from the plant Derris elliptica by Harper in 1939 . It is known for its bioactive properties, particularly its potential anticancer activities. This compound is one of the many rotenoids, which are compounds known for their ability to inhibit mitochondrial respiration .
Preparation Methods
Elliptone can be synthesized from rotenone through a series of chemical reactions. The synthetic route involves:
Dihydroxylation-Oxidative Cleavage: This step converts rotenone to an intermediate compound.
Chemoselective Baeyer-Villiger Oxidation: This reaction further modifies the intermediate to produce a lactone.
Acid-Catalyzed Elimination: The final step involves the elimination of certain groups to yield this compound.
The semisynthesis of this compound is preferred over total synthesis due to its efficiency, safety, scalability, and yield .
Chemical Reactions Analysis
Elliptone undergoes several types of chemical reactions, including:
Reduction: Although specific reduction reactions of this compound are less documented, rotenoids generally can undergo reduction under appropriate conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include potassium dichromate, acetic acid, and various oxidizing agents . The major products formed from these reactions include 12aβ-hydroxythis compound and other oxidized derivatives .
Scientific Research Applications
Mechanism of Action
Elliptone exerts its effects primarily through the inhibition of mitochondrial respiration. It acts as a potent inhibitor of mitochondrial Complex I, which is crucial for the electron transport chain and ATP production . By inhibiting this complex, this compound disrupts cellular energy production, leading to cell death. This mechanism is particularly effective against cancer cells, which have high metabolic rates and rely heavily on mitochondrial respiration .
Comparison with Similar Compounds
Elliptone is similar to other rotenoids such as rotenone, rotenolone, deguelin, and tephrosin . it is unique in its specific bioactive properties and its potential for semisynthetic modification. Unlike some other rotenoids, this compound has shown promising anticancer properties comparable to those of β-carotene .
Similar Compounds
Rotenone: Known for its use as a pesticide and its inhibitory effects on mitochondrial respiration.
Rotenolone: Another rotenoid with similar bioactive properties.
Deguelin: Studied for its anticancer properties and its ability to inhibit mitochondrial respiration.
Tephrosin: Known for its insecticidal properties and potential medicinal applications.
This compound’s unique combination of bioactivity and synthetic accessibility makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZGBRARBOMHQ-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197279 | |
Record name | Elliptone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-10-4 | |
Record name | Elliptone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elliptone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELLIPTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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